molecular formula C13H15N5O2S B5778425 N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5778425
M. Wt: 305.36 g/mol
InChI Key: IMIBVNYHXMFABX-UHFFFAOYSA-N
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Description

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with the molecular formula C18H18N6O2S. This compound is notable for its unique structure, which includes an acetylamino group, a phenyl ring, and a triazole moiety. It is used in various scientific research applications due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9(19)15-10-3-5-11(6-4-10)16-12(20)7-21-13-17-14-8-18(13)2/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIBVNYHXMFABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole moiety, in particular, is known for its versatility in binding to various biological targets, making it a valuable compound in research and development.

Biological Activity

N~1~-[4-(Acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H18N6O2S
Molecular Weight378.49 g/mol
IUPAC NameN-(4-acetamidophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
InChI KeyJZBTVQXGZLHKAD-UHFFFAOYSA-N

The compound features an acetylamino group attached to a phenyl ring, linked via a sulfanyl group to a triazole moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

Enzyme Inhibition: The triazole ring is known to inhibit enzymes by binding to their active sites. This inhibition can disrupt various metabolic pathways, leading to antimicrobial effects.

Protein Interaction: The acetylamino group may interact with cellular proteins, modulating their function and potentially affecting cell signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For instance:

  • Ames Test Results: The compound has shown strong positive results in the Ames test, indicating mutagenic potential which could correlate with antimicrobial activity against certain pathogens .
  • Minimum Inhibitory Concentration (MIC): In vitro tests have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. For example, MIC values were reported as low as 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in tumor cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
  • Synergistic Effects: When tested in combination with other chemotherapeutic agents, this compound demonstrated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several triazole derivatives including this compound. The results indicated that this compound had superior antifungal activity compared to standard antifungal agents like ketoconazole .

Study 2: Cancer Cell Apoptosis

In a separate investigation focusing on apoptosis induction in cancer cells, researchers found that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The study concluded that the compound triggers mitochondrial dysfunction and subsequent apoptotic signaling pathways .

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